molecular formula C32H35N6O10P B606245 Unii-976Z3162LI CAS No. 948842-66-8

Unii-976Z3162LI

Cat. No. B606245
M. Wt: 694.64
InChI Key: XAYQDTPEOFCYIG-UHFFFAOYSA-N
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Description

The substance identified by the UNII code “976Z3162LI” is also known as BMS-751324 . Its molecular formula is C32H35N6O10P .


Molecular Structure Analysis

The molecular structure of a substance can be determined using various techniques such as X-ray crystallography . The molecular structure of BMS-751324 is defined by its molecular formula C32H35N6O10P .

Scientific Research Applications

Nanoparticle Synthesis and Electronics

Research in nanoparticle synthesis is fundamental in chemical research, influencing advancements in various industries including electronics. Novel materials, such as those involving Unii-976Z3162LI, play a crucial role in developing new semiconducting materials, impacting the evolution from vacuum tubes to modern miniature chips in electronics (Cushing, Kolesnichenko, & O'connor, 2004).

Translating Research into Innovations

The translation of basic scientific research into practical innovations is a longstanding tradition. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) support this by developing and funding programs in STEM innovation, invention, and entrepreneurship. Such initiatives transform scientific discoveries into socially beneficial businesses, potentially involving Unii-976Z3162LI (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Environments in Large Scientific Applications

Large scientific applications, such as those involving Unii-976Z3162LI, benefit from collaborative working environments. These environments, facilitated by various tools and software frameworks, enable remote job submission, file transfer, and application-centric facilities, enhancing the efficiency and reach of scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Actinide Research and Surface Science

In surface science, particularly in actinide research, thin films of actinides and their compounds play a significant role. Techniques like X-ray and ultra violet photoelectron spectroscopy, along with Auger electron spectroscopy, are employed for surface studies, which could include materials like Unii-976Z3162LI (Gouder, 1998).

Satellite Programs and Aerospace

The University Nanosat Program (UNP) exemplifies how student satellite programs can be used for capability demonstrations in aerospace. This program involves the integration of advanced technologies, possibly including materials like Unii-976Z3162LI, to support aerospace education and research (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Relativistic Effects in Physics

In the field of physics, particularly in studying relativistic effects in atoms, molecules, and solids, Unii-976Z3162LI may be relevant. Research on the relativistic structure of many-electron systems is important in fields like nuclear fuels and solar energy conversion (Malli, 1983).

Data-Intensive Science and Software Applications

Efficient data handling and interoperability are essential in data-intensive science, which may involve Unii-976Z3162LI. Technologies like workflow, service, and portal support the requirements of scientific processes, enabling more efficient research (Yao, Rabhi, & Peat, 2014).

properties

IUPAC Name

[[4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonyl]-propylcarbamoyl]oxymethyl 2-(4-phosphonooxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N6O10P/c1-4-13-37(32(42)47-18-46-27(39)14-21-6-11-24(12-7-21)48-49(43,44)45)31(41)25-16-38-28(20(25)3)29(33-17-34-38)36-26-15-22(8-5-19(26)2)30(40)35-23-9-10-23/h5-8,11-12,15-17,23H,4,9-10,13-14,18H2,1-3H3,(H,35,40)(H,33,34,36)(H2,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYQDTPEOFCYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C)C(=O)OCOC(=O)CC5=CC=C(C=C5)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N6O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetic acid, 4-(phosphonooxy)-, 1-((((((4-((5-((cyclopropylamino)carbonyl)-2-methylphenyl)amino)-5-methylpyrrolo(2,1-f)(1,2,4)triazin-6-yl)carbonyl)propylamino)carbonyl)oxy)methyl) ester

CAS RN

948842-66-8
Record name BMS-751324
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948842668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-751324
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976Z3162LI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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